Hydride Q resin, viscosity 6-8 cSt.

Übersicht

Beschreibung

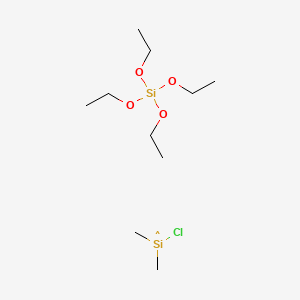

Hydride Q resin is a type of siloxane, specifically a hydridosiloxane . It’s a liquid substance with a viscosity of 6-8 cSt . The product code for this resin is HQM-105 . It’s also known as Hydride Functional Siloxane Q Resin and Hydride Modified Silica Q Resin .

Molecular Structure Analysis

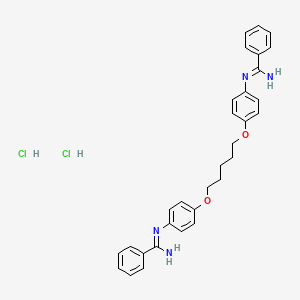

The molecular formula of Hydride Q resin is C10H26ClO4Si2 . It’s a reaction product of tetraethyl orthosilicate and chlorodimethylsilane . The InChI of Hydride Q resin is InChI=1S/C8H20O4Si.C2H6ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-4(2)3/h5-8H2,1-4H3;1-2H3 .Physical And Chemical Properties Analysis

Hydride Q resin is a clear liquid with a density of 0.94 g/cm³ . Its refractive index at 20°C is 1.41 . The resin is combustible .Wirkmechanismus

Target of Action

Hydride Q Resin, also known as Hydride Q Resin with a viscosity of 6-8 cSt, is primarily used as a surface treating agent for organic silicon pressure-sensitive adhesive, mobile keypads, and epoxy adhesives . It is also used for reinforced-filling in RTV rubber, HTV rubber, addition type liquid silicone rubber, heat-vulcanizing silicone rubber, silicone rubber compounds, and shell-less encapsulation of semiconductor components .

Mode of Action

Hydride Q Resin is involved in hydride-abstracting reactions, which have emerged as extremely effective methods for oxidative bond-forming processes due to their mild reaction conditions and high chemoselectivity . These reactions predominantly focus on the mechanism, reaction development, natural product synthesis applications, approaches to catalysis, and use in enantioselective processes for hydride abstractions by quinone, oxoammonium ion, and carbocation oxidants .

Biochemical Pathways

The biochemical pathways affected by Hydride Q Resin involve transfer hydrogenation catalysis by metal complexes, which involves the transfer of hydride from a donor to an acceptor substrate via a metal-hydride intermediate . This reaction is well known in synthetic organic chemistry for the reduction of C=C, ketones, and imines in non-aqueous media in the presence of metal complexes .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its density (094 g/mL) and viscosity (6-8 cSt at 25°C), may influence its bioavailability .

Result of Action

The result of Hydride Q Resin’s action is the reduction of the target substrates, leading to the formation of new bonds. This can be particularly useful in the context of organic synthesis, where the compound can facilitate the formation of new chemical structures .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Hydride Q resin is its versatility. It can be used for a variety of scientific and industrial applications, including hydrogen storage, catalysis, separations, and enzyme immobilization. Its viscosity of 6-8 cSt makes it an ideal material for lab experiments. However, Hydride Q resin can be difficult to handle and has a tendency to clump together, which can make it difficult to use in some experiments.

Zukünftige Richtungen

Hydride Q resin has a variety of potential future directions. One potential future direction is the use of Hydride Q resin for energy storage. Hydride Q resin has the potential to be used to store energy in the form of hydrogen, which could be used to power various types of devices. Another potential future direction is the use of Hydride Q resin for drug delivery. Hydride Q resin could be used to encapsulate and deliver drugs to specific parts of the body, allowing for more targeted drug delivery. Finally, Hydride Q resin could be used to create novel materials with unique properties. By combining Hydride Q resin with other materials, it may be possible to create materials with properties that are not currently available.

Synthesemethoden

Hydride Q resin is synthesized by a process known as “polymerization”. This process involves the combination of two or more monomers to form a polymer. In the case of Hydride Q resin, the monomers are typically hydrocarbons, such as ethylene, propylene, and butadiene. These monomers are combined in a reaction vessel and heated to a high temperature. During the reaction, the monomers are polymerized to form a polymeric material with a viscosity of 6-8 cSt.

Wissenschaftliche Forschungsanwendungen

Hydride Q resin has a variety of scientific research applications. One of the most common applications is in the field of hydrogen storage. Hydride Q resin can absorb and release hydrogen, making it an ideal material for storing and transporting hydrogen. Other scientific research applications include its use as a catalyst for chemical reactions, as a separator for different types of molecules, and as a medium for immobilizing enzymes.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of Hydride Q resin are not well-studied. It is known that Hydride Q resin can interact with various biomolecules in its applications. For instance, in the context of adhesive applications, Hydride Q resin may interact with proteins and other biomolecules present on the surface of cells or tissues, thereby influencing the adhesive properties of the material .

Cellular Effects

The cellular effects of Hydride Q resin are not well-documented. Given its use in various applications, it is likely that Hydride Q resin may influence cell function in some way. For example, in the context of adhesive applications, Hydride Q resin may influence cell adhesion and migration by modifying the properties of the extracellular matrix .

Molecular Mechanism

It is known that Hydride Q resin can undergo various chemical reactions, including hydrosilylation, dehydrogenative coupling, and hydride transfer . These reactions may influence the interactions of Hydride Q resin with various biomolecules, potentially affecting gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that Hydride Q resin can undergo various chemical reactions, which may influence its stability and degradation over time

Metabolic Pathways

It is known that Hydride Q resin can undergo various chemical reactions, which may influence its interactions with enzymes and other biomolecules involved in metabolic pathways

Transport and Distribution

Given its chemical properties, it is likely that Hydride Q resin may interact with various transporters and binding proteins, potentially influencing its localization or accumulation within cells and tissues .

Subcellular Localization

Given its chemical properties, it is likely that Hydride Q resin may be directed to specific compartments or organelles within cells, potentially influencing its activity or function .

Eigenschaften

InChI |

InChI=1S/C8H20O4Si.C2H6ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-4(2)3/h5-8H2,1-4H3;1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGWFOAMZZNWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)OCC.C[Si](C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26ClO4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Gelest MSDS] | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylchlorosilane, ethyl silicate hydrolysis product | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

68988-57-8 | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068988578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)